molecular formula C15H11ClN2O2S B11574986 5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11574986
M. Wt: 318.8 g/mol
InChI Key: NEUDFFJQFFWAKS-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties This compound features a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-chloroaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolidine ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chlorophenyl and phenyl groups enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

5-(3-chloroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H11ClN2O2S/c16-10-5-4-6-11(9-10)17-13-14(19)18(15(20)21-13)12-7-2-1-3-8-12/h1-9,13,17H

InChI Key

NEUDFFJQFFWAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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